molecular formula C22H21N3O4 B11004012 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B11004012
M. Wt: 391.4 g/mol
InChI Key: OLHVEAFPMLACNO-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide is a complex organic compound that belongs to the class of benzazepines and indoles. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline and indole-4-carboxylic acid. The key steps may involve:

    Formation of the Benzazepine Ring: This can be achieved through cyclization reactions under acidic or basic conditions.

    Introduction of the Indole Moiety: This step may involve coupling reactions such as amide bond formation using reagents like EDCI or DCC.

    Final Purification: The compound is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may target the carbonyl group, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic rings, facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with benzazepine and indole moieties are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.

Medicine

Medically, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

In the industrial sector, these compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-3-yl)acetamide
  • 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-5-yl)acetamide

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide lies in its specific substitution pattern and the combination of benzazepine and indole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C22H21N3O4/c1-28-19-10-14-7-9-25(22(27)12-15(14)11-20(19)29-2)13-21(26)24-18-5-3-4-17-16(18)6-8-23-17/h3-11,23H,12-13H2,1-2H3,(H,24,26)

InChI Key

OLHVEAFPMLACNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=CC4=C3C=CN4)OC

Origin of Product

United States

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